FA-Gly-Nva-NH2

Description

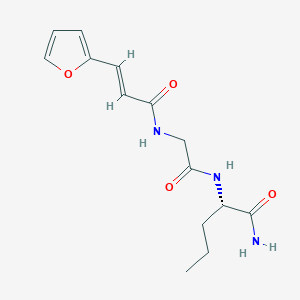

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-2-4-11(14(15)20)17-13(19)9-16-12(18)7-6-10-5-3-8-21-10/h3,5-8,11H,2,4,9H2,1H3,(H2,15,20)(H,16,18)(H,17,19)/b7-6+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGOYNARHNUQSD-MLRMMBSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Interactions and Protease Substrate Studies of Fa Gly Nva Nh2

Comprehensive Characterization of Enzyme-Substrate Binding and Catalysis

The interaction between an enzyme and its substrate is a highly specific and dynamic process. The use of synthetic substrates like FA-Gly-Nva-NH2 has been instrumental in dissecting the intricacies of this relationship. These substrates, featuring a 3-(2-Furyl)acryloyl (FA) group, are particularly useful for continuous spectrophotometric assays of various proteases. The cleavage of the peptide bond between the first and second residue leads to a blue shift in the near-ultraviolet absorption spectrum of the FA-peptide, allowing for the real-time measurement of enzymatic activity. bachem.com

Protease Substrate Specificity Profiling with this compound (e.g., Thermolysin, Collagenases, Angiotensin I-Converting Enzyme, Elastase)

This compound and similar FA-linked peptides have been employed to characterize the substrate specificity of a range of proteases. bachem.com

Thermolysin: This thermostable neutral metalloproteinase from Bacillus thermoproteolyticus demonstrates a preference for hydrolyzing peptide bonds containing hydrophobic amino acid residues. researchgate.net Studies using a series of FA-Gly-X-NH2 substrates, where X represents various amino acids including norvaline (Nva), have been crucial in mapping the specificity of thermolysin's active site. datapdf.com The enzyme's S1' subsite, which accommodates the side chain of the amino acid at the P1' position (in this case, Nva), shows a strong preference for hydrophobic residues. nih.gov

Collagenases: These enzymes, part of the matrix metalloproteinase (MMP) family, are responsible for breaking down collagen. worthington-biochem.comrsc.org While some bacterial collagenases can act on short synthetic substrates, vertebrate collagenases often require the triple-helical structure of native collagen for efficient cleavage. worthington-biochem.comembopress.org However, certain MMPs, like collagenase-3 (MMP-13), can efficiently hydrolyze peptide substrates, and studies with substrates containing Nva have contributed to understanding their active site similarities with other MMPs like gelatinases. nih.gov

Angiotensin I-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system, playing a crucial role in blood pressure regulation. nih.gov Various synthetic substrates, including those with N-terminal blocking groups like benzoyl (Bz), are used to assay ACE activity. peptanova.deelabscience.com While direct studies with this compound are less common, the principles of using synthetic peptides to probe ACE's active site are well-established.

Elastase: This serine protease is known for its ability to degrade elastin. worthington-biochem.com Fluorogenic peptide substrates are often used to determine elastase activity. sigmaaldrich.com The specificity of elastase, particularly its preference for small, hydrophobic amino acids at the P1 position, has been extensively studied using synthetic peptides. worthington-biochem.com

Elucidating the Impact of Substrate Structural Variations on Proteolytic Efficiency

The efficiency of an enzyme's proteolytic activity is highly sensitive to the structure of its substrate. biorxiv.org Even subtle changes in the amino acid sequence or the nature of the protecting groups can significantly alter the rate of hydrolysis. mdpi-res.com

The use of a series of related substrates, such as FA-Gly-X-NH2 where X is varied, allows for a systematic investigation of these structure-activity relationships. For example, replacing the norvaline in this compound with other hydrophobic residues like alanine, valine, or leucine (B10760876) can provide insights into the optimal size and shape of the S1' binding pocket of an enzyme. researchgate.netdatapdf.com Furthermore, modifications to the peptide backbone or the introduction of unnatural amino acids can reveal crucial information about the conformational requirements for efficient catalysis. beilstein-journals.org The data from such studies are essential for designing highly specific substrates and potent inhibitors for target proteases. uh.edu

Mechanistic Enzymology of this compound Hydrolysis and Analogs

Understanding the precise chemical steps involved in the enzymatic cleavage of a substrate is a central goal of mechanistic enzymology. The hydrolysis of this compound provides a model system for investigating the catalytic mechanisms of proteases.

Kinetic Analysis of Enzyme-Catalyzed Hydrolysis of this compound

The kinetics of enzyme-catalyzed reactions are typically analyzed using the Michaelis-Menten model, which relates the initial reaction velocity to the substrate concentration. libretexts.orgnumberanalytics.com This analysis yields two key parameters: the Michaelis constant (Km), which is a measure of the substrate's affinity for the enzyme, and the maximum velocity (Vmax), which is the rate of the reaction at saturating substrate concentrations. The turnover number (kcat), representing the number of substrate molecules converted to product per enzyme molecule per unit time, can be calculated from Vmax. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. libretexts.org

For the hydrolysis of this compound, these kinetic parameters can be determined by monitoring the change in absorbance over time. bachem.comajast.net Studies have shown that for thermolysin, the presence of certain salts can significantly enhance the kcat for the hydrolysis of furylacryloyl dipeptide amides, without a major effect on Km. researchgate.net This suggests that the salts influence the catalytic step of the reaction rather than the initial binding of the substrate. researchgate.net

Table 1: Kinetic Parameters for the Hydrolysis of Furylacryloyl-Dipeptide Amides by Thermolysin in the Presence and Absence of NaCl

| Substrate | NaCl (M) | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|---|---|

| FA-Gly-Leu-NH₂ | 0 | 3.4 | 0.17 | 20000 |

| FA-Gly-Leu-NH₂ | 4 | 150 | 0.25 | 600000 |

| FA-Gly-Phe-NH₂ | 0 | 0.5 | 0.05 | 10000 |

| FA-Gly-Phe-NH₂ | 4 | 25 | 0.08 | 312500 |

This table illustrates the effect of NaCl on the kinetic parameters of thermolysin with different substrates. The data is based on findings that show salt-induced activation of the enzyme. researchgate.net

Investigation of Protease Catalytic Residues and Active Site Dynamics

The active site of a protease contains a specific arrangement of amino acid residues that are directly involved in catalysis. nih.gov For metalloproteases like thermolysin, a zinc ion is an essential component of the active site, playing a crucial role in polarizing the carbonyl group of the scissile peptide bond and activating a water molecule for nucleophilic attack. researchgate.net

The Role of the Formyl Moiety in Enzymatic Recognition and Substrate Affinity

The N-terminal formyl group plays a critical role in how enzymes recognize and bind to peptide substrates. Formylation, the addition of a formyl group, is a significant biochemical modification. In prokaryotes, for instance, the formylation of methionine to create N-formylmethionine is a crucial step for initiating protein synthesis. ontosight.ai This process is catalyzed by formyltransferase enzymes, which transfer a formyl group from a donor molecule to an acceptor. ontosight.ai In nonribosomal peptide synthesis, such as that of the antibiotic gramicidin, an N-terminal formyl group on the initial amino acid (valine) is essential for the subsequent elongation of the peptide chain. nih.gov

In the context of protease substrates, the formyl moiety can significantly influence specificity and affinity. Research on serine peptidases has shown that an N-terminal acyl group can be a key determinant for substrate selectivity. nih.gov For example, studies on Fibroblast Activation Protein (FAP), a protease implicated in cancer, revealed that it preferentially cleaves substrates with an N-acyl-Gly-Pro motif. nih.gov While FAP showed broad reactivity with a library of P₂-Pro₁ dipeptides, its activity was highly specific for Ac-Gly-Pro when an acetyl group (a type of N-acyl group similar to formyl) was present at the N-terminus. nih.gov Conversely, another prolyl peptidase, DPP-4, showed very little reactivity with the N-acylated substrates. nih.gov This suggests that the formyl group on a compound like this compound can act as a critical recognition element, potentially increasing its affinity and selectivity for certain proteases while preventing cleavage by others. This protective function is crucial, as peptides are otherwise susceptible to rapid degradation by various aminopeptidases. unc.edu

Application of this compound as a Spectrophotometric Probe for Protease Activity

This compound is utilized as a substrate in spectrophotometric assays to measure the activity of specific proteases. In these assays, the cleavage of the peptide bond by a protease is monitored over time. frontiersin.org This method allows for the determination of key enzymatic kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), which together describe the efficiency of the enzyme (kcat/Kₘ).

Mechanistic studies involving the metalloendopeptidase thermolysin have employed this compound to understand enzyme-substrate interactions. datapdf.com The hydrolysis of a series of formylated dipeptide amides, including this compound, by thermolysin has been characterized to probe the specificity of the enzyme's S1' subsite. The kinetic data from these studies provide quantitative insight into the enzyme's affinity and catalytic action on this particular substrate.

Below is a table summarizing the kinetic parameters for the thermolysin-catalyzed hydrolysis of this compound.

| Parameter | Value |

| Kₘ (mM) | 14.6 |

| kcat (s⁻¹) | 3230 |

| kcat/Kₘ (M⁻¹s⁻¹) | 2.21 x 10⁵ |

This table presents kinetic data for the hydrolysis of this compound by the protease thermolysin. datapdf.com

The use of such substrates is fundamental to activity-based assays, which are more specific for diagnostic and drug discovery purposes than methods that merely detect the presence of the enzyme protein. thno.org The continuous monitoring of substrate cleavage provides a direct measure of active protease function, making this compound a valuable reagent for biochemical research. nih.gov

Structure Activity Relationship Sar Investigations of Fa Gly Nva Nh2 and Peptide Analogs

Conformational Analysis and Molecular Dynamics Simulations of FA-Gly-Nva-NH2

The biological function of a peptide is intrinsically linked to its conformational landscape. For this compound, a dipeptide derivative capped at the N-terminus with a 3-(2-furyl)acryloyl (FA) group and amidated at the C-terminus, its three-dimensional structure dictates how it fits into the active site of an enzyme. The FA group is a chromophore, and cleavage of the peptide bond results in a spectral shift, allowing for the monitoring of enzymatic activity. bachem.com

While specific molecular dynamics simulation data for this compound is not extensively published, the conformational preferences of similar dipeptides have been studied in detail. iiserpune.ac.inunits.it Dipeptides in solution exist as an ensemble of conformations, transitioning between folded and extended states. units.it The conformational equilibrium is influenced by intramolecular hydrogen bonds, steric effects, and interactions with the solvent. iiserpune.ac.inunits.it

For this compound, the glycine (B1666218) residue, lacking a side chain, imparts significant conformational flexibility. The norvaline residue, with its linear n-propyl side chain, contributes to hydrophobic interactions. Molecular dynamics simulations of such peptides typically reveal a dynamic equilibrium of conformers. The stability of these conformers is a balance between the enthalpically favored folded structures, stabilized by intramolecular hydrogen bonds, and the entropically favored extended structures. units.it The presence of the bulky FA group at the N-terminus would also be expected to influence the conformational space available to the peptide backbone.

The conformational landscape of a peptide can be experimentally probed using techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, and computationally explored through molecular dynamics (MD) simulations. nih.gov MD simulations, in particular, can provide an atomistic view of the peptide's dynamic behavior in solution, mapping the energy landscape and identifying the most populated conformational states. These simulations can reveal key structural motifs that are essential for enzyme recognition and binding.

Rational Design of this compound Analogs for Modulating Enzymatic Activity

This compound and similar short peptides are often used as substrates for proteases, such as thermolysin and matrix metalloproteinases (MMPs). bachem.comresearchgate.net The rational design of analogs of this compound aims to modify its structure to either enhance its substrate efficiency or to convert it into a potent inhibitor. This process relies on a detailed understanding of the enzyme's active site and the SAR of the peptide.

The design of peptide analogs can involve several strategies:

Modification of the peptide backbone: Introducing non-natural amino acids or modifying the peptide bond to increase resistance to proteolytic degradation. mdpi.com

Side chain modifications: Altering the side chains of the amino acid residues to optimize interactions with the enzyme's binding pockets. For example, replacing norvaline with other hydrophobic residues can modulate the affinity for the S1' subsite of MMPs. dtic.mil

Introduction of a zinc-binding group (ZBG): In the case of MMP inhibitors, incorporating a group that can chelate the catalytic zinc ion in the enzyme's active site is a common strategy to achieve potent inhibition. researchgate.net

The following table illustrates how modifications to a peptide sequence can affect its interaction with an enzyme, in this case, the alpha-amidating enzyme. While not directly involving this compound, it demonstrates the principles of rational design through amino acid substitution. nih.gov

| Penultimate Amino Acid in X-Gly-NH2 | Inhibitory Potency Grouping |

| Sulfur-containing (e.g., Met) | Highest |

| Aromatic (e.g., Phe, Tyr) | High |

| Histidine | High |

| Nonpolar (e.g., Val, Leu) | Medium |

| Polar (e.g., Ser, Thr) | Low |

| Glycine | Lower |

| Charged (e.g., Asp, Lys) | Lowest |

This table is based on data for the inhibition of peptidylglycine alpha-amidating monooxygenase and illustrates the effect of the penultimate residue on enzyme interaction. nih.gov

The Influence of Glycine and Norvaline Residues on Peptide Conformation and Enzyme Recognition

The choice of amino acid residues in a peptide is critical for its conformation and its ability to be recognized by an enzyme. In this compound, both glycine and norvaline play distinct and important roles.

Glycine (Gly): As the simplest amino acid, with only a hydrogen atom as its side chain, glycine provides a high degree of conformational flexibility to the peptide backbone. This flexibility can be advantageous, allowing the peptide to adopt the optimal conformation required for binding to the enzyme's active site. However, this flexibility can also be a liability, as the entropic cost of "freezing" the peptide in a single conformation upon binding can be high. In SAR studies, replacing glycine with a more constrained amino acid, such as alanine, can help to probe the importance of this flexibility. beilstein-journals.org

Norvaline (Nva): Norvaline is a non-proteinogenic amino acid with a straight-chain propyl side chain. It is an isomer of valine. The hydrophobicity of the norvaline side chain is a key determinant in its interaction with the hydrophobic S1' pocket of many proteases. The length and shape of this side chain can significantly influence the peptide's affinity and selectivity for different enzymes. For instance, in the context of MMPs, the P1' residue (in this case, norvaline) is a major determinant of substrate specificity. dtic.mil The linear nature of the norvaline side chain, compared to the branched side chain of valine or leucine (B10760876), can lead to different packing interactions within the enzyme's active site. units.it

The combination of the flexible glycine and the hydrophobic norvaline in this compound makes it a useful tool for studying protease activity. The following table provides examples of peptide substrates containing the Gly-Nva or similar motifs used in the study of MMPs.

| Peptide Substrate | Target Enzyme(s) |

| This compound | Thermolysin |

| MCA-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH2 | MMP-13, MMP-8, MMP-9 |

| FA-Gly-Val-NH2 | Thermolysin |

| FA-Gly-Abu-NH2 | Thermolysin |

This table compiles information on various peptide substrates and their target enzymes. bachem.comresearchgate.netdtic.mil

Computational Chemistry Approaches in Predicting Structure-Activity Relationships

Computational chemistry has become an indispensable tool in the study of SAR for peptides like this compound. iiserpune.ac.inresearchgate.net These methods allow for the prediction of peptide conformations, the simulation of peptide-enzyme binding, and the calculation of binding affinities, thereby guiding the rational design of new analogs.

Key computational approaches include:

Molecular Modeling: Building three-dimensional models of the peptide and the enzyme's active site. This is often based on crystal structures of related peptide-enzyme complexes. researchgate.net

Molecular Dynamics (MD) Simulations: As mentioned earlier, MD simulations provide a dynamic picture of the peptide's conformational flexibility and its interactions with the surrounding solvent and the enzyme. nih.gov

Docking Studies: Computational algorithms are used to predict the preferred binding orientation of the peptide within the enzyme's active site. This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For peptide analogs, descriptors such as hydrophobicity, size, and electronic properties of the amino acid side chains can be used to build a QSAR model that can predict the activity of new, untested analogs.

These computational methods are particularly valuable in the early stages of drug discovery, as they can help to prioritize which analogs to synthesize and test, thereby saving time and resources. For a peptide like this compound, computational studies can elucidate the structural basis for its recognition by proteases and provide a roadmap for the design of more potent and selective enzyme inhibitors.

Contribution of Fa Gly Nva Nh2 Research to Understanding Biochemical Pathways

Elucidating the Impact of FA-Gly-Nva-NH2 on Cellular Functions via Enzymatic Modulation

This compound, a synthetic peptide, primarily serves as a chromogenic substrate for certain proteases, most notably thermolysin. bachem.com Its chemical structure, featuring a 3-(2-furyl)acryloyl (FA) group attached to a short peptide chain (Gly-Nva-NH2), is key to its function as a research tool. bachem.com The FA group allows for the continuous spectrophotometric assay of enzymatic activity. When the peptide bond within the substrate is cleaved by an enzyme, it results in a measurable change in the ultraviolet absorption spectrum, providing a clear and quantifiable indication of the enzyme's catalytic rate. bachem.com

The primary contribution of this compound to understanding cellular function lies in its ability to facilitate detailed kinetic studies of enzymes like thermolysin. By using this substrate, researchers can precisely measure how various factors, such as inhibitors, activators, pH, and temperature, modulate the activity of these enzymes. This understanding is fundamental because enzymes are the primary catalysts for almost all biochemical reactions within a cell. bio-fount.com The modulation of their activity is a key mechanism for regulating cellular processes.

Research utilizing FA-peptide substrates helps to characterize the specificity of proteases, revealing which peptide sequences they are most likely to target and cleave. bachem.com This information is critical for understanding the physiological roles of these enzymes and predicting their substrates within a complex cellular environment.

| Enzyme | Substrate | Method of Detection | Significance of Modulation |

| Thermolysin | This compound | Spectrophotometry (absorbance shift) | Allows for kinetic analysis and inhibitor screening. |

| Various Proteases | 3-(2-Furyl)acryloyl (FA) Peptides | Spectrophotometry | Facilitates the study of enzyme specificity and regulation. bachem.com |

Exploration of Specific Biological Pathways Influenced by this compound Interactions

While this compound itself is not known to have a direct, widespread impact on biological pathways within an organism, its use in research has shed light on pathways regulated by the enzymes it helps to study. Thermolysin and other metalloproteases are involved in various biological processes. In bacteria, thermolysin-like proteases play roles in processes such as sporulation and the degradation of extracellular proteins.

The study of thermolysin activity, using substrates like this compound, contributes to our understanding of bacterial physiology and the interaction of bacteria with their environment. Furthermore, metalloproteases in higher organisms, known as matrix metalloproteinases (MMPs), are crucial in tissue remodeling, wound healing, and development. asm.org Synthetic substrates with similar structures are used to assay the activity of MMPs, which are implicated in diseases like arthritis and cancer when their activity becomes dysregulated. asm.orgmedchemexpress.com

Therefore, while this compound is primarily an in vitro tool, the knowledge gained from its application helps to map out the functional roles of key enzymes in complex pathways such as:

Extracellular Matrix Remodeling: The breakdown and synthesis of the extracellular matrix are tightly controlled by MMPs.

Bacterial Pathogenesis: Proteases secreted by bacteria can be virulence factors, and understanding their function is key to developing antimicrobial strategies.

Inflammation: Proteases are involved in the processing and activation of signaling molecules like cytokines and chemokines that mediate inflammatory responses.

Interplay of this compound with Other Biochemical Signaling and Regulatory Systems

The research enabled by this compound contributes to a broader understanding of how enzymatic activity is integrated with other signaling and regulatory networks. The activity of proteases is often a component of larger signaling cascades. For instance, some signaling pathways are initiated by the cleavage of a cell surface receptor by a protease, which can either activate or inactivate the receptor.

Moreover, the regulation of the proteases themselves is a key aspect of cellular signaling. Their expression can be controlled at the genetic level by transcription factors, and their activity can be modulated by endogenous inhibitors. asm.org By providing a reliable method to measure the activity of a specific protease, this compound allows researchers to investigate how different signaling pathways converge on the regulation of that enzyme.

Advanced Analytical and Biophysical Methodologies for Fa Gly Nva Nh2 Characterization

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation of peptides like FA-Gly-Nva-NH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic-level structure of the molecule. nih.govtum.de One-dimensional (1D) ¹H NMR is used to identify the protons associated with the formyl (FA), glycine (B1666218), and norvaline residues. mdpi.com The chemical shifts, signal multiplicities, and integration values confirm the presence and stoichiometry of these components. Two-dimensional (2D) NMR experiments, such as COSY and TOCSY, establish proton-proton correlations within each residue, while NOESY experiments reveal through-space proximities, offering insights into the peptide's preferred conformation in solution. ¹³C NMR complements the proton data by identifying the unique carbon environments within the peptide backbone and side chains.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Proton Assignment | Residue | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Formyl Proton | FA | ~8.0 | Singlet |

| Amide NH | Glycine | ~8.3 | Triplet |

| α-CH₂ | Glycine | ~3.8 | Doublet |

| Amide NH | Norvaline | ~8.1 | Doublet |

| α-CH | Norvaline | ~4.2 | Multiplet |

| β-CH₂ | Norvaline | ~1.6 | Multiplet |

| γ-CH₂ | Norvaline | ~1.3 | Multiplet |

| δ-CH₃ | Norvaline | ~0.9 | Triplet |

Note: These are hypothetical values for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a simpler technique primarily used for concentration determination. nih.govmdpi.com The peptide bond itself absorbs light in the far UV region (around 190-230 nm). mdpi.com If the "FA" group were a chromophore, such as a fluorescein (B123965) or dinitrophenyl group, UV-Vis spectroscopy would be crucial for quantifying the peptide concentration using the Beer-Lambert law. nih.gov

Mass Spectrometry for Peptide Sequence Verification and Purity Assessment

Mass spectrometry (MS) is a cornerstone technique for peptide analysis, offering high sensitivity and accuracy for molecular weight determination and sequence verification.

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization methods for peptides. acs.org A high-resolution mass spectrum provides the accurate mass of the protonated molecular ion ([M+H]⁺), which can be compared against the calculated theoretical mass to confirm the elemental composition of this compound. The presence of adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. ucsf.edu

Tandem Mass Spectrometry (MS/MS) is employed for sequence verification. acs.org The parent ion is isolated and subjected to fragmentation, typically via collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing the sequence to be read directly from the spectrum and confirming the Gly-Nva order.

Table 2: Theoretical Mass and Expected MS/MS Fragments for this compound

| Ion Type | Sequence | Calculated m/z ([M+H]⁺) |

|---|---|---|

| Parent Ion | FA-Gly-Nva-NH₂ | 230.15 |

| --- | --- | --- |

| b-ions | ||

| b₁ | FA | 29.01 |

| b₂ | FA-Gly | 86.03 |

| y-ions | ||

| y₁ | Nva-NH₂ | 116.11 |

Note: Masses are calculated based on monoisotopic values and are for illustrative purposes.

Advanced Chromatographic Purification Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the standard method for both the purification and purity analysis of synthetic peptides like this compound. rsc.org

Purification involves collecting the fraction corresponding to the main peak, which is then lyophilized. For purity assessment, an analytical RP-HPLC is run, and the purity is calculated by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is often required for biological assays. rsc.org

Table 3: Example of an Analytical HPLC Report for this compound

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 4.5 | 2.1 | Impurity |

| 2 | 12.8 | 97.3 | FA-Gly-Nva-NH₂ |

Note: This table is a representative example of HPLC data.

Biophysical Assays for Quantifying Binding Affinity and Kinetic Parameters

To understand the function of this compound, it is essential to study its interactions with potential biological targets. Biophysical assays are employed to quantify the thermodynamics and kinetics of these binding events. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov This technique allows for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single label-free experiment.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte (e.g., this compound) flowing over a surface to which a target molecule has been immobilized. unipv.it SPR provides real-time data on the association (kₐ) and dissociation (kd) rates of the interaction. nih.gov The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (kd/kₐ).

Other techniques such as Fluorescence Polarization (FP) or Microscale Thermophoresis (MST) can also be used, often requiring a fluorescent label, to determine binding affinities. nih.govharvard.edu

Table 4: Summary of Biophysical Parameters for Peptide-Target Interaction

| Technique | Parameters Measured | Typical Units |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, n | µM or nM, kcal/mol, cal/mol·K, unitless |

| Surface Plasmon Resonance (SPR) | kₐ, kd, Kd | M⁻¹s⁻¹, s⁻¹, µM or nM |

| Fluorescence Polarization (FP) | Kd | µM or nM |

Integration of Molecular Modeling and Quantum Chemical Calculations in Peptide Research

Computational methods provide a theoretical framework to complement experimental data, offering insights into the molecular properties and dynamic behavior of this compound. unifap.brwavefun.com

Molecular Modeling , particularly molecular dynamics (MD) simulations, can be used to explore the conformational landscape of the peptide in an aqueous environment. These simulations can predict stable conformations, intramolecular hydrogen bonding patterns, and the flexibility of the peptide backbone and side chains, which can be correlated with NMR findings.

Quantum Chemical Calculations , such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of the peptide. researchgate.netmongoliajol.info These calculations can determine properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mongoliajol.info This information is valuable for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding the nature of non-covalent interactions that govern binding. unifap.brresearchgate.net

Table 5: Application of Computational Methods in this compound Research

| Computational Method | Key Application / Information Gained |

|---|---|

| Molecular Dynamics (MD) | Predicts conformational flexibility, solvent interactions, and stable 3D structures. |

| Density Functional Theory (DFT) | Calculates electronic properties, orbital energies (HOMO-LUMO), and electrostatic potential. |

| Molecular Docking | Predicts the preferred binding pose and orientation of the peptide within a target's active site. |

Future Research Trajectories and Theoretical Perspectives for Fa Gly Nva Nh2 Studies

Advancements in Peptidomimetic Scaffold Design Inspired by FA-Gly-Nva-NH2

The structure of this compound serves as a valuable starting point for the rational design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. researchgate.net Future research will likely focus on creating novel molecular scaffolds that retain the key pharmacophoric features of this compound while offering enhanced therapeutic potential.

One promising direction is the development of scaffolds that mimic the turn structures often found in bioactive peptides. nih.govacs.org For instance, researchers have successfully used a 2,6-diamino-thiophenyl scaffold to reproduce the turned conformation of a known formyl peptide receptor 1 (FPR1) antagonist. acs.org This approach could be adapted to design this compound-inspired peptidomimetics that target specific receptors with high affinity and selectivity. nih.govacs.org

Another area of exploration involves the use of protein-based display systems, such as the RAD display system, to present this compound-like peptide loops. researchgate.net This technique allows for the rapid production and screening of numerous peptide variants, accelerating the discovery of new peptidomimetics with desired biological activities. researchgate.net The significant thermal stability of scaffolds like the RadA protein makes them versatile tools for these studies. researchgate.net

Furthermore, the incorporation of non-canonical amino acids and other chemical modifications into the this compound backbone represents a key strategy for enhancing its stability and modulating its function. researchgate.net These modifications can obstruct enzymatic degradation and introduce novel structural constraints, leading to the development of more potent and selective peptidomimetics. researchgate.net

Table 1: Examples of Peptidomimetic Scaffolds and Design Strategies

| Scaffold/Strategy | Description | Potential Application for this compound Analogues |

| Turn-Mimicking Scaffolds | Utilizes rigid chemical structures to mimic the β-turn conformations of peptides. | Designing receptor-selective antagonists or agonists. nih.govacs.org |

| Protein Display Systems | Employs stable protein scaffolds to present peptide loops for screening. | High-throughput screening of this compound variants to identify potent binders. researchgate.net |

| Non-Canonical Amino Acids | Incorporation of unnatural amino acids to enhance stability and function. | Improving resistance to proteolysis and fine-tuning receptor interactions. researchgate.net |

| α-peptide/β-peptoid Hybrids | Combination of natural and synthetic peptide-like units. | Generation of novel antagonists with enhanced potency and selectivity. researchgate.net |

Innovations in Synthetic Strategies for Formyl-Acyl Peptides

The efficient and versatile synthesis of formyl-acyl peptides like this compound is essential for enabling further research and development. While solid-phase peptide synthesis (SPPS) remains a cornerstone methodology, ongoing innovations are aimed at improving efficiency, purity, and the ability to incorporate diverse chemical modifications. acs.orgopenaccessjournals.com

One area of advancement is the development of novel handles and linkers for SPPS that allow for the cleavage of the protected peptide from the resin under mild and specific conditions. acs.org For example, an (azidomethyl)benzamide linker enables peptide cleavage under neutral conditions, preserving acid-labile protecting groups. acs.org Such strategies could be beneficial for synthesizing complex derivatives of this compound.

Another key challenge in synthesizing N-formylated peptides is the potential cleavage of the formyl group during the final deprotection steps. nih.gov A recent study demonstrated a simple solution by coupling activated Nα-formyl methionine to the fully deprotected peptide-RNA conjugate in solution, a strategy that could be adapted for this compound synthesis. nih.gov Furthermore, metal- and coupling reagent-free methods for N-formylation of amino acids and peptides using peroxide-mediated decarboxylative coupling with α-keto acids offer a green and convenient alternative. chemrxiv.org

The development of catalytic methods for amide bond formation is another active area of research that could impact the synthesis of this compound. ucl.ac.uk These methods aim to replace stoichiometric activating reagents, which generate significant waste, with more sustainable catalytic approaches. ucl.ac.uk Additionally, chemoselective ligation strategies, such as native chemical ligation (NCL), provide powerful tools for assembling larger peptides and proteins from smaller, unprotected fragments, which could be applied to the synthesis of more complex structures incorporating the this compound motif. nih.gov

Table 3: Modern Synthetic Approaches for Formyl-Acyl Peptides

| Synthetic Strategy | Description | Advantages for this compound Synthesis |

| Novel SPPS Linkers | Development of linkers for mild and orthogonal cleavage conditions. acs.org | Preservation of sensitive functional groups in complex analogues. |

| Post-Synthetic Formylation | Introduction of the formyl group after peptide cleavage and deprotection. nih.gov | Overcomes the lability of the formyl group during standard synthesis. |

| Catalytic Amide Bond Formation | Use of catalysts to mediate amide bond formation, reducing waste. ucl.ac.uk | More sustainable and efficient synthesis. |

| Native Chemical Ligation (NCL) | Chemoselective ligation of unprotected peptide fragments. nih.gov | Enables the synthesis of larger, more complex molecules containing the this compound sequence. |

| Green N-formylation Methods | Peroxide-mediated decarboxylative coupling with α-keto acids. chemrxiv.org | Avoids the use of metals and harsh coupling reagents. |

Development of Predictive Theoretical Frameworks for Peptide-Enzyme Interactions

Computational methodologies are becoming increasingly vital in understanding and predicting the interactions between peptides and enzymes. arxiv.org The development of robust theoretical frameworks can significantly accelerate the design and optimization of peptide-based molecules like this compound.

Machine learning (ML) and deep learning (DL) models are at the forefront of these efforts. arxiv.orgmdpi.com These models can be trained on large datasets of known peptide-protein interactions to predict binding affinity and identify key binding residues. rsc.org For instance, sequence-based models like SPRINT-Seq use features extracted from protein sequences to predict interaction sites, while structure-based models incorporate 3D structural information for more detailed predictions. rsc.org The development of models specifically trained on peptides containing non-canonical amino acids will be crucial for designing novel this compound analogues. biorxiv.org

Molecular dynamics (MD) simulations provide another powerful tool for exploring the dynamic nature of peptide-enzyme interactions in atomistic detail. arxiv.org These simulations can reveal the conformational changes that occur upon binding and help to elucidate the underlying mechanisms of interaction. By combining MD with quantum mechanics (QM) methods (QM/MM), researchers can achieve a more accurate description of the electronic effects that govern these interactions.

A novel theoretical concept is the "Octopuzyme," a biomimetic molecule composed of multiple catalytic peptides that cooperatively bind and catalyze reactions. jst.go.jpresearchgate.net This framework could inspire the design of multi-peptide systems based on this compound that exhibit enhanced catalytic efficiency or novel functionalities. jst.go.jp The Co-assembly of Oppositely Charged Peptides (CoOP) framework also presents a simple yet powerful strategy for studying intermolecular interactions and designing self-assembling peptide-based materials. nih.gov

Table 4: Theoretical and Computational Approaches for Studying Peptide-Enzyme Interactions

| Approach | Description | Application to this compound |

| Machine Learning (ML) | Utilizes algorithms to predict binding affinity and interaction sites from sequence or structural data. arxiv.orgmdpi.com | Rapidly screen virtual libraries of this compound analogues for potential enzyme targets. |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time to study the dynamics of peptide-enzyme complexes. arxiv.org | Investigate the conformational flexibility and binding pathways of this compound. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of quantum mechanics for the active site with the efficiency of molecular mechanics for the rest of the system. | Provide a highly accurate description of the catalytic mechanism or binding energetics. |

| Novel Theoretical Frameworks | Concepts like "Octopuzymes" and "CoOP" that propose new ways of designing functional peptide systems. jst.go.jpnih.gov | Inspire the creation of novel multi-peptide assemblies with unique properties. |

Q & A

Q. What are the recommended protocols for synthesizing FA-Gly-Nva-NH2, and how can purity be verified?

this compound, a folic acid-modified dipeptide with C-terminal amidation, is typically synthesized via solid-phase peptide synthesis (SPPS). Key steps include:

- Using Fmoc-protected amino acids (e.g., Fmoc-Nva-OH) and coupling reagents like HBTU/HOBt.

- Cleavage and deprotection with TFA cocktails (e.g., 95% TFA, 2.5% water, 2.5% TIS) to remove resin and side-chain protectants .

- Purification via reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA).

- Purity validation using analytical HPLC (>95%) and identity confirmation via mass spectrometry (e.g., ESI-MS) .

Q. How should researchers assess the stability of this compound under physiological conditions?

Stability studies should mimic physiological pH (7.4) and temperature (37°C):

- Prepare solutions in phosphate-buffered saline (PBS) and incubate for 24–72 hours.

- Monitor degradation via HPLC at intervals (0, 6, 12, 24, 48, 72 hours) .

- Compare peak areas to calculate half-life. Include controls (e.g., peptide in sterile water) to isolate buffer effects .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Mass Spectrometry (MS): Confirm molecular weight (e.g., observed m/z vs. calculated).

- Circular Dichroism (CD): Assess secondary structure in solution.

- NMR Spectroscopy: Verify amino acid sequence and modifications (e.g., 1H-NMR for folic acid aromatic protons) .

Q. What are common challenges in synthesizing this compound, and how can they be mitigated?

- Incomplete Coupling: Monitor via Kaiser test; repeat coupling with fresh reagents.

- Oxidation of Folic Acid: Use inert atmosphere (N₂/Ar) during synthesis and storage .

- Low Solubility: Optimize solvent systems (e.g., DMSO/PBS mixtures for assays) .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

- Receptor Binding Assays: Use folate receptor (FR)-expressing cells (e.g., KB cells) with competitive ELISA to measure binding affinity .

- Cellular Uptake Studies: Label the peptide with fluorescein and quantify internalization via flow cytometry .

Advanced Research Questions

Q. How should conflicting data on this compound’s enzymatic stability be analyzed?

- Contradiction Resolution: Compare experimental conditions (e.g., protease concentration, incubation time). Use statistical tools (ANOVA) to assess significance.

- Reproducibility Checks: Replicate experiments across independent labs with standardized protocols (e.g., NIH guidelines for preclinical studies) .

- Meta-Analysis: Aggregate data from published studies to identify trends or outliers .

Q. What experimental designs are optimal for studying this compound’s interaction with folate receptors in vivo?

- Animal Models: Use FR-positive tumor xenografts in mice. Administer radiolabeled (e.g., ¹⁸F) this compound and track biodistribution via PET imaging .

- Control Groups: Include FR-negative tumors and blocking experiments (excess folic acid) to confirm receptor specificity .

Q. How can computational modeling enhance the understanding of this compound’s binding kinetics?

- Molecular Dynamics (MD) Simulations: Model peptide-receptor interactions using software like GROMACS.

- Free Energy Calculations: Predict binding affinities (ΔG) via MM-PBSA methods .

- Validate predictions with SPR (surface plasmon resonance) experimental data .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo studies?

- Pharmacokinetic Profiling: Measure plasma half-life, tissue distribution, and metabolite formation.

- Troubleshooting: Adjust delivery methods (e.g., PEGylation for enhanced stability) or dosage regimens .

- Cross-Validation: Compare results with structurally analogous compounds (e.g., FA-Gly-Leu-NH2) to isolate structure-activity relationships .

Q. How should researchers design a study to investigate this compound’s potential off-target effects?

- High-Throughput Screening: Test against panels of receptors/enzymes (e.g., CEREP BioPrint®).

- Transcriptomic Analysis: Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values to assess selectivity .

Methodological Guidelines

- Data Presentation: Include raw and processed data in tables (e.g., HPLC retention times, MS spectra) with error margins (SD/SEM). Use appendices for large datasets .

- Ethical Compliance: Adhere to NIH guidelines for preclinical studies, including detailed descriptions of animal welfare and statistical rigor .

- Reproducibility: Provide step-by-step protocols in Supplementary Materials, specifying equipment models and reagent lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.